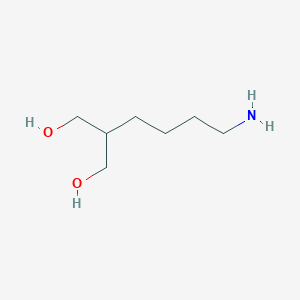

2-(4-Aminobutyl)-1,3-propanediol

Übersicht

Beschreibung

Sutent is a small-molecule, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It was approved by the FDA in January 2006 for two distinct indications: renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST) . Notably, it was the first cancer drug to receive simultaneous approval for these two different uses.

Vorbereitungsmethoden

Synthetic Routes:: Sunitinib’s chemical structure consists of a pyrrole ring system with a fluorinated indole moiety. The synthetic routes involve several steps, including the coupling of key intermediates and subsequent functional group modifications. While the exact proprietary synthesis is not publicly disclosed, it typically starts from commercially available starting materials.

Industrial Production:: Sutent is produced on an industrial scale using efficient synthetic processes. The pharmaceutical industry employs optimized methods to ensure high yield, purity, and reproducibility.

Analyse Chemischer Reaktionen

Reactions Undergone:: Sunitinib can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its pharmacological activity.

Common Reagents and Conditions::Oxidation: Oxidative transformations may involve reagents like peracids or metal-based oxidants.

Reduction: Reduction steps often employ hydrides (e.g., lithium aluminum hydride) or metal catalysts.

Substitution: Substitution reactions can occur at specific positions on the indole ring.

Major Products:: The major products formed during these reactions include intermediates crucial for binding to RTKs and inhibiting their activity.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Pharmaceutical Development

2-(4-AB)-PD is a crucial building block in the synthesis of pharmaceutical compounds. Its amino and alcohol functionalities allow it to participate in various chemical reactions, making it useful for developing new drugs. Notably, it is involved in creating nucleic acid analogs that can regulate gene expression.

Case Study: Nucleic Acid Research

Research indicates that 2-(4-AB)-PD is utilized in the development of foldback triplex-forming oligonucleotides (F-TFOs). These synthetic DNA molecules can bind specifically to double-stranded DNA (dsDNA), potentially regulating gene expression by interfering with transcription and replication processes. The incorporation of 2-(4-AB)-PD into the oligonucleotide backbone enhances binding affinity and stability, which is promising for therapeutic applications targeting genetic diseases.

2. Biochemical Applications

The compound has been studied for its role in DNA repair mechanisms. It acts as a linker in oligonucleotide synthesis, facilitating the formation of triplex structures essential for gene regulation. Preliminary studies suggest that it may interact with enzymes involved in DNA repair, although further research is needed to elucidate these mechanisms fully.

3. Polymer Synthesis

2-(4-AB)-PD is also explored in polymer chemistry due to its ability to act as a monomer or crosslinker in the synthesis of polyfunctional materials. Its unique structure allows for the incorporation into various polymer matrices, potentially enhancing their mechanical properties or introducing specific functionalities.

Wirkmechanismus

Sunitinib’s primary mechanism involves inhibiting multiple RTKs, including VEGFR, PDGFR, and KIT. By blocking these receptors, it disrupts tumor growth, angiogenesis, and metastasis. The downstream pathways affected include MAPK and PI3K/AKT.

Vergleich Mit ähnlichen Verbindungen

Sunitinib zeichnet sich durch seine doppelte Zulassung für RCC und GIST aus. Zu ähnlichen Verbindungen gehören Sorafenib, Pazopanib und Regorafenib, die jeweils unterschiedliche Zielprofile aufweisen.

Biologische Aktivität

2-(4-Aminobutyl)-1,3-propanediol, also known by its CAS number 125162-81-4, is a compound that has gained attention in the field of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview backed by diverse scientific sources.

- IUPAC Name : this compound

- Molecular Formula : C₇H₁₅N₁O₂

- Molecular Weight : 141.21 g/mol

Research indicates that this compound exhibits significant biological activity, particularly in the context of DNA repair mechanisms. It has been shown to interact with various enzymes involved in nucleotide excision repair (NER) and base excision repair (BER) pathways. The compound's structure allows it to stabilize intermediates during DNA repair processes, enhancing the efficiency of these critical cellular functions .

Biological Activities

The compound has been studied for several biological activities:

- DNA Repair : It plays a role in enhancing the efficiency of DNA repair mechanisms, which is crucial for maintaining genomic stability.

- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant effects, potentially reducing oxidative stress in cells.

- Antimicrobial Activity : Some investigations have indicated that the compound may possess antimicrobial properties, although more research is needed to confirm these effects.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| DNA Repair | Enhances NER and BER pathways | |

| Antioxidant | Potential to reduce oxidative stress | |

| Antimicrobial | Inhibitory effects on specific bacterial strains |

Case Study 1: DNA Repair Enhancement

In a study published in BMC Molecular Biology, researchers demonstrated that this compound significantly improved the activity of human apurinic endonuclease (Ape), an enzyme critical for the repair of abasic sites in DNA. The presence of this compound increased the incision activity at abasic sites by stabilizing the enzyme-substrate complex .

Case Study 2: Antioxidant Activity

Another investigation explored the antioxidant properties of this compound. The study found that the compound could scavenge free radicals effectively, suggesting a protective role against oxidative damage in cellular systems. This property could have implications for aging and degenerative diseases where oxidative stress is a contributing factor.

Eigenschaften

IUPAC Name |

2-(4-aminobutyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2/c8-4-2-1-3-7(5-9)6-10/h7,9-10H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUZCSLNRDJKKMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30154681 | |

| Record name | 2-(4-Aminobutyl)-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30154681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125162-81-4 | |

| Record name | 2-(4-Aminobutyl)-1,3-propanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125162814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Aminobutyl)-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30154681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.